5-((Trimethylsilyl)ethynyl)pyridin-2-amine

货号 B8808207

CAS 编号:

457628-40-9

分子量: 190.32 g/mol

InChI 键: YWOSXPDVPWMKJU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

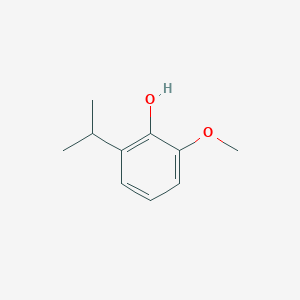

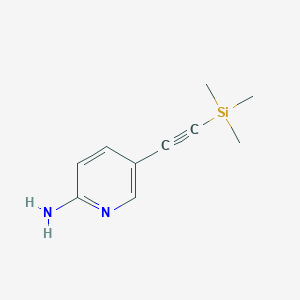

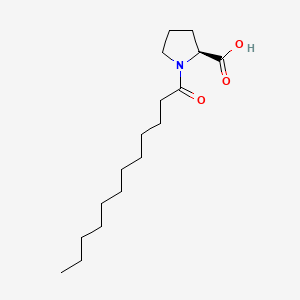

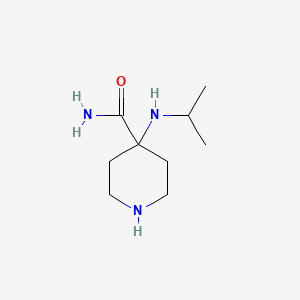

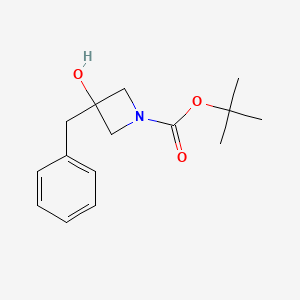

5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is a solid and is used as a building block in various chemical reactions .

Synthesis Analysis

The synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide . The reaction is carried out in triethylamine and stirred at room temperature for about 24 hours .Molecular Structure Analysis

The SMILES string representation of this compound isCc1cnc(N)c(c1)C#CSi(C)C . This indicates that the compound contains a pyridine ring with an ethynyl group attached to the silicon atom, which is further connected to three methyl groups . Physical And Chemical Properties Analysis

5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a solid . Its molecular weight is 190.32 , and its empirical formula is C10H14N2Si . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.属性

CAS 编号 |

457628-40-9 |

|---|---|

产品名称 |

5-((Trimethylsilyl)ethynyl)pyridin-2-amine |

分子式 |

C10H14N2Si |

分子量 |

190.32 g/mol |

IUPAC 名称 |

5-(2-trimethylsilylethynyl)pyridin-2-amine |

InChI |

InChI=1S/C10H14N2Si/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3,(H2,11,12) |

InChI 键 |

YWOSXPDVPWMKJU-UHFFFAOYSA-N |

规范 SMILES |

C[Si](C)(C)C#CC1=CN=C(C=C1)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

A mixture of commercially available 2-amino-5-bromopyridine (50.0 g, 289 mmol), trimethylsilylacetylene (112 mL, 809 mmol), Et3N (120 mL, 867 mmol), PdCl2(PPh3)2 (4.06 g, 2 mol %) and PPh3 (1.52 g, 2 mol %) in DMF (290 mL) was purged for 10 min with argon. Then CuI (340 mg, 1 mol %) was added and the reaction mixture was heated up to 90° C., stirring was continued at 90° C. for 4.5 h. Cooled to 23° C., the reaction mixture was concentrated in vacuum to remove all volatiles, poured the residue onto water (300 mL) and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with water (300 mL) and brine (2×250 mL), dried over MgSO4. Removal of the solvent in vacuum left a dark brown residue which was purified by flash chromatography with n-heptane and acetone to give the title compound as a brown solid (41.65 g, 76%). MS (ISP) 191 [(M+H)+].

Name

Yield

76%

Synthesis routes and methods II

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 5.0 g (28.9 mmol) 5-bromo-pyridin-2-ylamine and 5.7 mL (40.5 mmol) 1-trimethylsilyl-ethyne using 168 mg (0.88 mmol) CuI, 758 mg (2.9 mmol) triphenylphosphine, 533 mg (0.76 mmol) PdCl2(PPh3)2 and 40 mL (288 mmol) triethylamine in 40 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate and small amounts of cyclohexane, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using hexane/ethyl acetate (10/1 v/v). Yield: 5.0 g (91%).

Name

Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-5-trimethylsilanylethynyl-pyridine (405 mg, 1.84 mmol) described in Manufacturing Example 28-1-1 in tetrahydrofuran (10 mL) and water (5 mL) were added iron powder (514 mg, 9.21 mmol) and ammonium chloride (197 mg, 3.69 mmol) at room temperature, which was stirred for 75 minutes at 70° C. The reaction solution was cooled to room temperature and filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (319 mg, 91%).

Name

Yield

91%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B8808214.png)